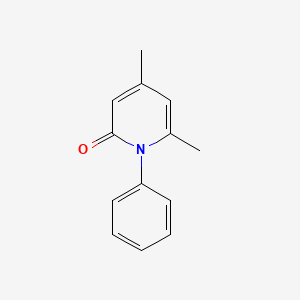

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” is a chemical compound that falls under the category of dihydropyridines . Dihydropyridines are notable organic scaffolds with diverse pharmaceutical applications . This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds .

Synthesis Analysis

The synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates has been described in a multi-step synthetic route . The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of functional groups .Chemical Reactions Analysis

The chemical reactions involving “4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” can be studied using various methodologies. For instance, the construction of 1,4-DHP with structural and functional modifications can be achieved using multi-component one-pot and green synthetic methodologies .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” can be determined using various analytical techniques. For instance, its molecular weight is 199.25, and it has a XLogP3 value of 2.6. It also has a Hydrogen Bond Acceptor Count of 2 and a Rotatable Bond Count of 1 .Scientific Research Applications

Cardiovascular Drug Development

One of the primary applications of 1,4-dihydropyridine (DHP) derivatives, which include compounds like “4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one”, is in the development of cardiovascular drugs. These compounds are used to create medications that treat diseases of the cardiovascular system. Examples include amlodipine, felodipine, nifedipine, and others which are known for their efficacy in treating hypertension and other heart-related conditions .

Material Science Polymer Modification

DHP derivatives are also utilized in material science, particularly in modifying polymers to enhance their properties. For instance, they can be incorporated into poly(2,6-dimethyl-1,4-phenylene oxide) to increase glass transition temperatures and improve thermal degradability .

Molecular Docking Studies

These compounds are used in molecular docking studies to understand their interaction with biological targets. This is crucial in drug design where the binding affinity and orientation of a drug candidate to its target protein are predicted .

Spectroscopic Analysis

The DHP derivatives’ structure allows for detailed spectroscopic analysis due to their distinct stretching and bending vibrations. This makes them valuable in research involving the identification and characterization of chemical compounds .

Synthesis Research

Researchers use DHP derivatives as a model for synthesis research to explore new chemical reactions and pathways. The synthesis process often reveals insights into the reactivity and stability of these compounds .

Thermal Analysis

The thermal properties of DHP derivatives make them suitable for studies involving thermal analysis. They can be used to investigate the thermal stability and degradation patterns of various materials .

properties

IUPAC Name |

4,6-dimethyl-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZGEYSMLUYOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2923943.png)

![7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2923948.png)

![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)

![3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2923952.png)

![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)

![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)